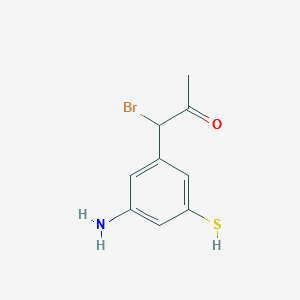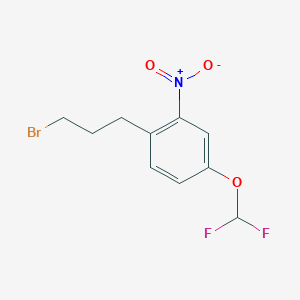
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene is an organic compound with a complex structure, featuring a bromopropyl group, a difluoromethoxy group, and a nitrobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant . This method is efficient and provides high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted derivatives.
Reduction: Conversion to the corresponding amine.
Oxidation: Formation of oxidized products, potentially including carboxylic acids or aldehydes.
Scientific Research Applications
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromopropyl group can form covalent bonds with nucleophiles.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene : Similar structure but with a trifluoromethylthio group.
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene : Similar structure but with an ethoxy group.
Properties
Molecular Formula |
C10H10BrF2NO3 |
|---|---|
Molecular Weight |
310.09 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-(difluoromethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-3-4-8(17-10(12)13)6-9(7)14(15)16/h3-4,6,10H,1-2,5H2 |
InChI Key |
ROAZYRDFKOALIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



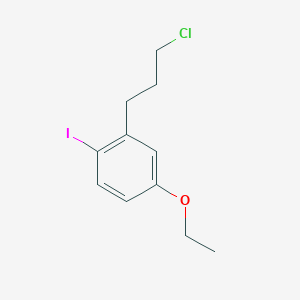

![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)
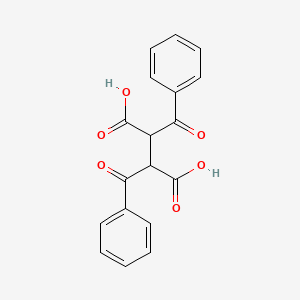
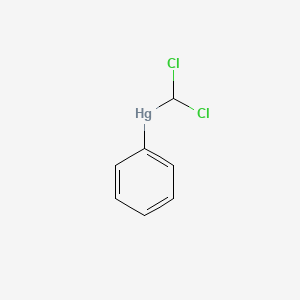
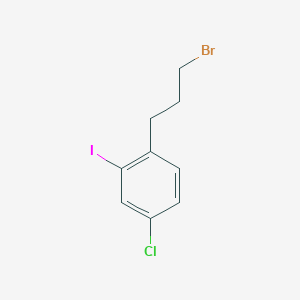
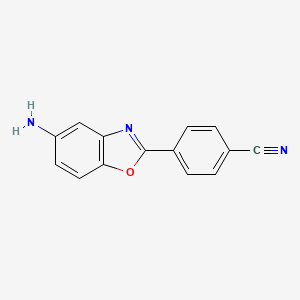
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)


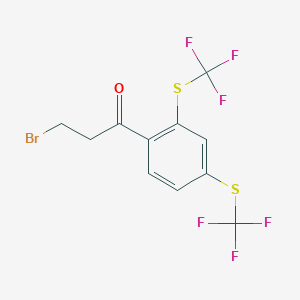
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
